molecular formula C7H13NSe B14206188 6-Ethyl-5-methyl-3,4-dihydro-2H-1,4-selenazine CAS No. 823802-49-9

6-Ethyl-5-methyl-3,4-dihydro-2H-1,4-selenazine

Cat. No.: B14206188
CAS No.: 823802-49-9
M. Wt: 190.16 g/mol
InChI Key: BMUTWRIAOMKROX-UHFFFAOYSA-N
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Description

6-Ethyl-5-methyl-3,4-dihydro-2H-1,4-selenazine is a heterocyclic compound containing selenium

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-5-methyl-3,4-dihydro-2H-1,4-selenazine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable selenoamide with an alkylating agent. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and efficiency, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-5-methyl-3,4-dihydro-2H-1,4-selenazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form selenoxides or selenones.

    Reduction: Reduction reactions can convert it to selenides.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while reduction can produce selenides.

Scientific Research Applications

6-Ethyl-5-methyl-3,4-dihydro-2H-1,4-selenazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex selenium-containing compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Ethyl-5-methyl-3,4-dihydro-2H-1,4-selenazine involves its interaction with molecular targets such as enzymes or receptors. The selenium atom in the compound can participate in redox reactions, influencing various biochemical pathways. This can lead to the modulation of cellular processes, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone
  • 3,4-Dihydro-6-methyl-2H-pyran-5-carboxylate

Uniqueness

6-Ethyl-5-methyl-3,4-dihydro-2H-1,4-selenazine is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to similar compounds containing sulfur or oxygen.

Properties

CAS No.

823802-49-9

Molecular Formula

C7H13NSe

Molecular Weight

190.16 g/mol

IUPAC Name

6-ethyl-5-methyl-3,4-dihydro-2H-1,4-selenazine

InChI

InChI=1S/C7H13NSe/c1-3-7-6(2)8-4-5-9-7/h8H,3-5H2,1-2H3

InChI Key

BMUTWRIAOMKROX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NCC[Se]1)C

Origin of Product

United States

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